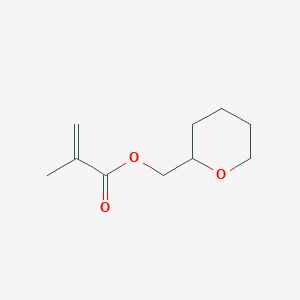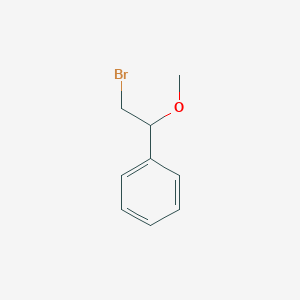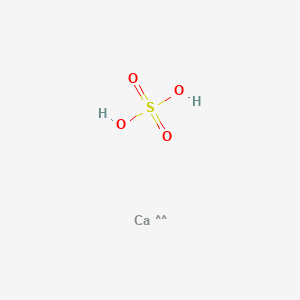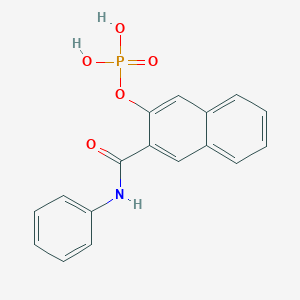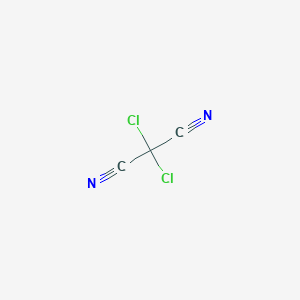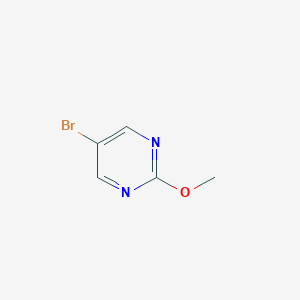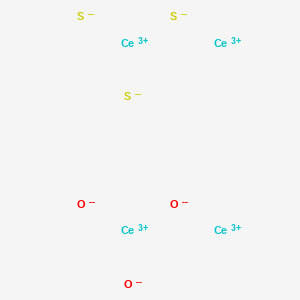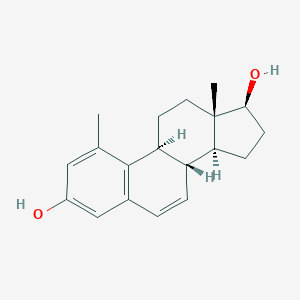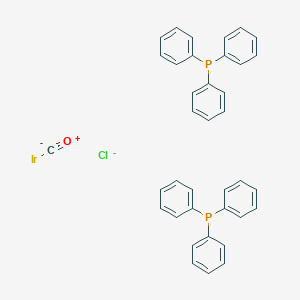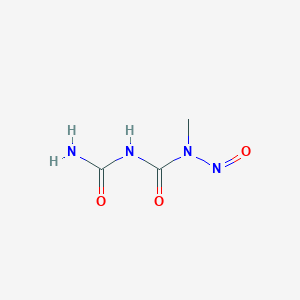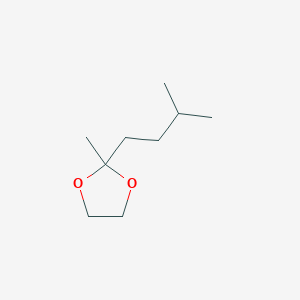
1,3-Dioxolane, 2-isopentyl-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane, 2-isopentyl-2-methyl- is a cyclic organic compound that is commonly used in scientific research. It is also known as diisopropylidene glycol or DIPG. This compound is widely used in the synthesis of various organic compounds and is known for its unique properties.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolane, 2-isopentyl-2-methyl- is widely used in scientific research for various applications. It is commonly used as a solvent for the synthesis of organic compounds and is also used as a reagent in organic reactions. This compound is also used in the preparation of polymers and as a stabilizer for certain chemicals. Additionally, 1,3-Dioxolane, 2-isopentyl-2-methyl- has been found to have potential applications in the field of medicine as an antiviral agent.
Wirkmechanismus
The mechanism of action of 1,3-Dioxolane, 2-isopentyl-2-methyl- is not well understood. However, it is believed to act as a solvent and a stabilizer for certain chemicals. It has also been found to have antiviral properties, although the exact mechanism of action for this is not well understood.
Biochemische Und Physiologische Effekte
1,3-Dioxolane, 2-isopentyl-2-methyl- is not known to have any significant biochemical or physiological effects. However, it is important to note that this compound should be handled with care as it is flammable and can be harmful if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3-Dioxolane, 2-isopentyl-2-methyl- in lab experiments is its ability to act as a solvent and stabilizer for certain chemicals. Additionally, this compound is relatively easy to synthesize and is readily available. However, it is important to note that this compound is flammable and should be handled with care. Additionally, it is not suitable for all types of experiments, and researchers should carefully consider its properties before using it in their experiments.
Zukünftige Richtungen
There are several future directions for the use of 1,3-Dioxolane, 2-isopentyl-2-methyl- in scientific research. One potential application is in the field of medicine as an antiviral agent. Additionally, this compound could be further studied for its potential use in the synthesis of new organic compounds. Further research could also be done to better understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, 1,3-Dioxolane, 2-isopentyl-2-methyl- is a cyclic organic compound that is widely used in scientific research. It is commonly used as a solvent and stabilizer for certain chemicals and is also used as a reagent in organic reactions. This compound has potential applications in the field of medicine as an antiviral agent. While it has many advantages, it is important to handle this compound with care as it is flammable and can be harmful if ingested or inhaled. Further research is needed to fully understand the potential applications of this compound in various fields of research.
Synthesemethoden
The synthesis of 1,3-Dioxolane, 2-isopentyl-2-methyl- can be achieved through several methods. One of the most common methods is the reaction of isopentyl alcohol with paraformaldehyde in the presence of an acid catalyst. This reaction yields diisopropylidene glycol, which can be further converted to 1,3-Dioxolane, 2-isopentyl-2-methyl- through the reaction with acetic anhydride and sulfuric acid.
Eigenschaften
CAS-Nummer |
14447-30-4 |
|---|---|
Produktname |
1,3-Dioxolane, 2-isopentyl-2-methyl- |
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
2-methyl-2-(3-methylbutyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H18O2/c1-8(2)4-5-9(3)10-6-7-11-9/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
PUKFTKNHQBDBPV-UHFFFAOYSA-N |
SMILES |
CC(C)CCC1(OCCO1)C |
Kanonische SMILES |
CC(C)CCC1(OCCO1)C |
Synonyme |
2-Methyl-2-(3-methylbutyl)-1,3-dioxolane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



